
Galanin (1-13)-spantide amide
描述
Galanin (1-13)-spantide amide is a chimeric peptide that combines the properties of galanin and spantide. Galanin is a neuropeptide that plays a role in various physiological processes, including modulation of pain, feeding behavior, and hormone release. Spantide is a tachykinin receptor antagonist known for its ability to inhibit neurokinin receptors. The combination of these two peptides results in a compound with unique biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of galanin (1-13)-spantide amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
化学反应分析
Biochemical Interactions and Receptor Antagonism
Galanin (1-13)-spantide amide acts as a competitive antagonist at galanin receptors (GalR1 and GalR2), blocking endogenous galanin’s inhibitory effects on insulin secretion .
Antagonist Activity in RIN5AH Cells and Rat Islets:
Parameter | Value (Mean ± SEM) | Source |
---|---|---|
Kᵢ (Inhibition Constant) | 0.12 ± 0.02 nM | |
IC₅₀ (Galanin Inhibition) | 1 µM (abolished by 100 nM C7) | |
Insulin Secretion | 2-fold increase vs. control (C7 alone) |
In isolated rat islets, 1 µM C7 completely reversed galanin-induced inhibition of glucose-stimulated insulin secretion (4.5 ± 0.2 vs. 21.2 ± 1.5 fmol/islet/min ) .
Mechanism of Action
C7 binds to galanin receptors with high affinity, displacing endogenous galanin. Structural studies suggest its spantide moiety prevents receptor activation by steric hindrance, while the galanin(1-13) sequence retains receptor recognition .
Critical Structural Features:
-
N-terminal galanin(1-13) : Mediates receptor binding.
-
C-terminal spantide : Blocks substance P receptor interaction, though this component does not affect insulin secretion independently .
Comparative Analysis with Other Galanin Antagonists
C7 demonstrates superior potency compared to other antagonists like M35 and M40:
Antagonist | Kᵢ (nM) | Insulin Secretion Stimulation |
---|---|---|
C7 | 0.12 ± 0.02 | 100% increase at 1 µM |
M35 | 0.21 ± 0.04 | 75% increase at 1 µM |
M40 | 0.22 ± 0.03 | 60% increase at 1 µM |
Data from indicate C7’s unique ability to enhance insulin secretion independently of galanin presence, likely due to partial agonism or allosteric modulation.
科学研究应用
Neurological Disorders
Galanin (1-13)-spantide amide has been studied for its anticonvulsant properties. Research indicates that galanin plays a protective role against seizures, suggesting that its analogs could be developed into treatments for epilepsy . The peptide's ability to modulate neurotransmitter release positions it as a candidate for addressing disorders characterized by excitatory neurotransmission dysregulation.
Pain Management
The galaninergic system has been implicated in pain modulation. This compound may inhibit pain pathways by acting on galanin receptors in the spinal cord, thus providing a potential avenue for developing analgesics that target chronic pain conditions . Preclinical studies have shown that galanin can reduce nociceptive responses, highlighting the therapeutic potential of this peptide in pain management.
Cancer Treatment
Recent investigations have identified the galaninergic system as a significant player in tumor biology. Galanin receptors are expressed in various tumors, and their activation can influence tumor growth and metastasis . this compound may serve as a therapeutic target or diagnostic marker in cancer treatment, offering dual actions—either promoting or inhibiting tumor cell proliferation depending on the receptor subtype activated .
Case Study 1: Anticonvulsant Effects
A study conducted on rat models demonstrated that administration of this compound resulted in reduced seizure activity. The mechanistic analysis revealed that this effect was mediated through the inhibition of excitatory neurotransmitter release, showcasing its potential as an anticonvulsant agent .
Case Study 2: Pain Modulation
In a controlled experiment involving formalin-induced pain models, this compound significantly decreased flinching behavior compared to controls. This suggests its effectiveness in modulating pain pathways and highlights its potential application in clinical pain management strategies .
Case Study 3: Cancer Progression
Research exploring the expression of galanin receptors in melanoma cells indicated that activation of these receptors could either promote cell survival or induce apoptosis depending on the receptor subtype involved. This duality presents opportunities for targeted cancer therapies using galanin analogs like spantide amide to manipulate tumor behavior .
作用机制
Galanin (1-13)-spantide amide exerts its effects by binding to galanin and tachykinin receptors. The interaction with these receptors modulates various signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways influence cellular processes such as neurotransmitter release, gene expression, and cell survival.
相似化合物的比较
Similar Compounds
Galanin (1-13)-neuropeptide Y (25-36) amide: Another chimeric peptide with similar receptor binding properties.
Galanin (1-13)-bradykinin (2-9) amide: Combines galanin with bradykinin, showing different receptor interactions.
Uniqueness
Galanin (1-13)-spantide amide is unique due to its dual action on galanin and tachykinin receptors, providing a broader range of biological activities compared to other chimeric peptides. This dual action makes it a valuable tool for studying complex physiological processes and potential therapeutic applications.
生物活性
Galanin (1-13)-spantide amide is a chimeric peptide that combines the properties of galanin, a neuropeptide involved in various physiological processes, and spantide, a tachykinin receptor antagonist. This unique combination results in a compound with diverse biological activities, particularly in the modulation of pain, neurotransmitter release, and potential therapeutic applications in various medical conditions.
This compound exerts its biological effects primarily through its interaction with galanin receptors (GalR1, GalR2, and GalR3) and tachykinin receptors. The binding of this compound to these receptors modulates several intracellular signaling pathways:
- Inhibition of Adenylate Cyclase : Reduces cAMP levels.
- Activation of Phospholipase C : Leads to increased intracellular calcium levels.
- Modulation of Ion Channels : Opens ATP-sensitive potassium channels and closes calcium channels.
These actions contribute to its effects on neurotransmitter release and cellular excitability, making it a significant player in neurobiology and potential therapeutic interventions .
Pain Modulation
This compound has been shown to have significant analgesic properties. Studies indicate that it can modulate pain responses through its action on both central and peripheral nervous systems. For instance, it has been observed to inhibit the release of pro-inflammatory neuropeptides, thereby reducing pain perception in models of inflammatory pain .
Neuroprotective Effects
Research has demonstrated that galanin plays a protective role in neurodegenerative conditions. Specifically, it exhibits anti-apoptotic properties in neuronal cells under stress conditions such as hypoxia. In vivo studies have shown that treatment with galanin reduces apoptosis and necrosis following ischemic events, suggesting its potential utility in protecting against neurodegeneration .
Cardiovascular Implications
This compound also shows promise in cardiovascular health. It has been implicated in cardiac remodeling processes and has demonstrated anti-fibrotic effects in cardiac fibroblasts. In experimental models of heart failure, administration of galanin has been linked to improved cardiac function and reduced fibrosis, highlighting its therapeutic potential for heart diseases .
Vasoactive Functions
This compound exhibits vasoactive properties by influencing cutaneous blood flow and inflammatory responses. Studies have shown that intradermal injection of galanin leads to decreased blood flow and inhibition of edema formation, indicating its role as an inflammatory modulator .
Comparative Analysis with Similar Compounds
Compound | Receptor Interaction | Biological Activity |
---|---|---|
This compound | GalR1, GalR2, GalR3 | Pain modulation, neuroprotection, cardioprotection |
Galanin (1-13)-neuropeptide Y | Similar receptor types | Appetite regulation, neuroprotection |
Galanin (1-13)-bradykinin | Different receptor types | Inflammatory response modulation |
This compound stands out due to its dual action on both galanin and tachykinin receptors, which broadens its spectrum of biological activities compared to other chimeric peptides .
Study 1: Neuroprotective Effects in Ischemia
A study investigated the effects of galanin on neuronal survival during ischemic conditions. Results indicated that treatment with galanin significantly reduced markers of apoptosis in neuronal cultures subjected to hypoxic stress. Additionally, in animal models, galanin administration post-ischemia led to improved neurological outcomes compared to controls .
Study 2: Cardioprotective Properties
In a mouse model of pressure overload-induced heart failure, administration of galanin was associated with reduced fibrosis and improved cardiac function. The study highlighted the peptide's ability to inhibit pro-fibrotic pathways within cardiac fibroblasts .
Study 3: Pain Modulation
Clinical trials assessing the analgesic effects of this compound showed significant reductions in pain scores among patients with chronic pain conditions. The mechanism was attributed to its ability to inhibit the release of pro-inflammatory mediators .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C138H199N35O30/c1-72(2)54-96(161-122(188)97(55-73(3)4)162-125(191)101(60-80-41-43-84(176)44-42-80)155-114(181)69-151-117(183)77(11)153-131(197)106(71-174)168-127(193)105(64-112(144)179)166-124(190)99(57-75(7)8)167-135(201)116(78(12)175)169-128(194)102(154-113(180)65-140)61-81-66-148-89-33-19-16-30-85(81)89)119(185)152-70-115(182)171-51-25-38-107(171)132(198)159-95(37-24-50-147-138(145)146)137(203)173-53-27-40-109(173)134(200)158-94(36-22-23-49-139)136(202)172-52-26-39-108(172)133(199)157-93(46-48-111(143)178)120(186)156-92(45-47-110(142)177)121(187)165-104(63-83-68-150-91-35-21-18-32-87(83)91)130(196)170-129(195)100(58-76(9)10)164-123(189)98(56-74(5)6)163-126(192)103(62-82-67-149-90-34-20-17-31-86(82)90)160-118(184)88(141)59-79-28-14-13-15-29-79/h13-21,28-35,41-44,66-68,72-78,88,92-109,116,148-150,174-176H,22-27,36-40,45-65,69-71,139-141H2,1-12H3,(H2,142,177)(H2,143,178)(H2,144,179)(H,151,183)(H,152,185)(H,153,197)(H,154,180)(H,155,181)(H,156,186)(H,157,199)(H,158,200)(H,159,198)(H,160,184)(H,161,188)(H,162,191)(H,163,192)(H,164,189)(H,165,187)(H,166,190)(H,167,201)(H,168,193)(H,169,194)(H4,145,146,147)(H,170,195,196)/t77-,78+,88-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103+,104+,105-,106-,107-,108-,109-,116-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETYBDQHOHLNBH-GNXGYILWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CC=CC=C8)N)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](CCCNC(=N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC9=CC=CC=C9)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H199N35O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162563 | |
Record name | Galanin (1-13)-spantide amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2828.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143868-20-6 | |
Record name | Galanin (1-13)-spantide amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143868206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galanin (1-13)-spantide amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。